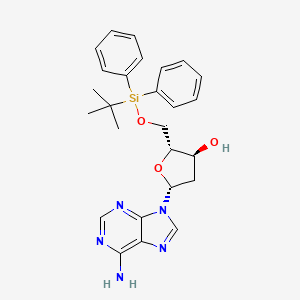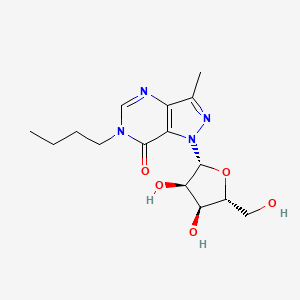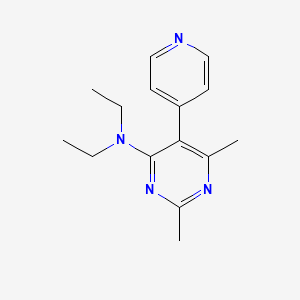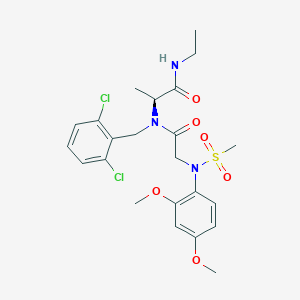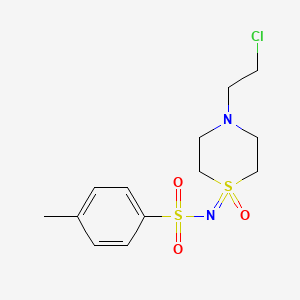
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a chloroethyl group, and a methylbenzenesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives .
科学的研究の応用
N-(4-(2-Chloroethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Industry: It is used in the development of new materials and as an intermediate in
特性
分子式 |
C13H19ClN2O3S2 |
|---|---|
分子量 |
350.9 g/mol |
IUPAC名 |
N-[4-(2-chloroethyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19ClN2O3S2/c1-12-2-4-13(5-3-12)21(18,19)15-20(17)10-8-16(7-6-14)9-11-20/h2-5H,6-11H2,1H3 |
InChIキー |
VXMMIOXSRBNWES-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCN(CC2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


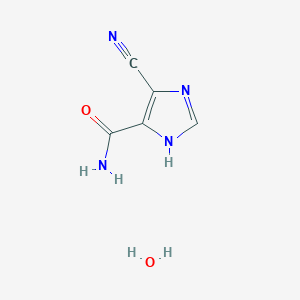
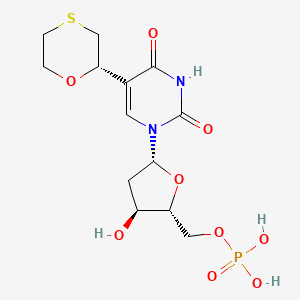
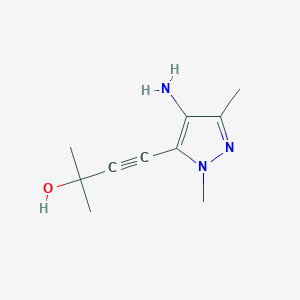
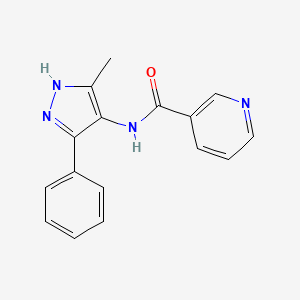
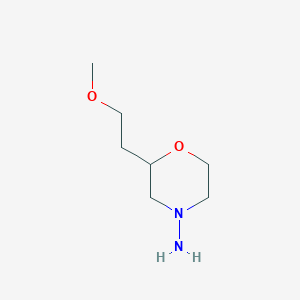
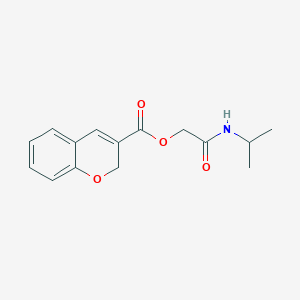
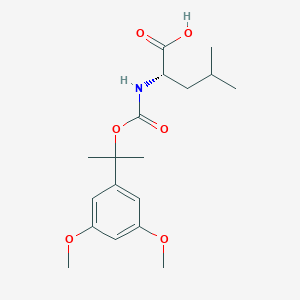
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-](/img/structure/B15215997.png)
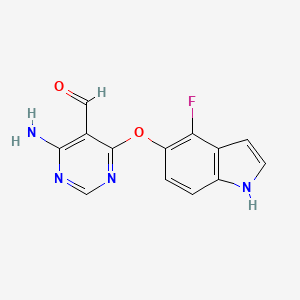
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
